

physical and chemical properties of 2-((4-Methoxybenzyl)amino)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

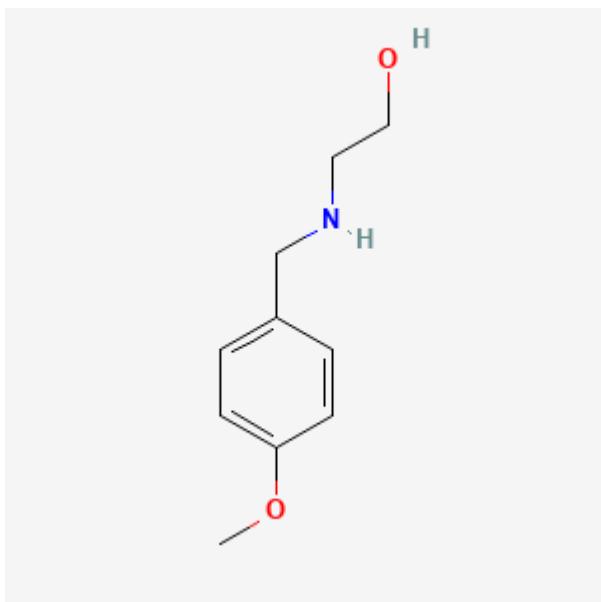
Compound of Interest

Compound Name:	2-((4-Methoxybenzyl)amino)ethanol
Cat. No.:	B3022562

[Get Quote](#)

An In-depth Technical Guide to **2-((4-Methoxybenzyl)amino)ethanol**

Prepared by: Gemini, Senior Application Scientist


Foreword: Understanding the Utility of a Versatile Scaffold

In the landscape of modern synthetic chemistry and drug development, the strategic value of a molecule is often defined by its versatility, reactivity, and the inherent structural motifs it presents. **2-((4-Methoxybenzyl)amino)ethanol**, a secondary amino alcohol, is one such compound. While not a household name, it represents a class of scaffolds that are fundamental to the construction of more complex molecular architectures. Its structure combines a nucleophilic secondary amine, a primary alcohol, and a methoxy-activated aromatic ring. This unique combination of functional groups provides multiple handles for chemical modification, making it a valuable intermediate and building block for researchers. This guide aims to provide a comprehensive technical overview of its properties, synthesis, characterization, and safe handling, offering field-proven insights for professionals in research and development.

Core Molecular Identity

To effectively utilize any chemical compound, a clear understanding of its fundamental identifiers is paramount.

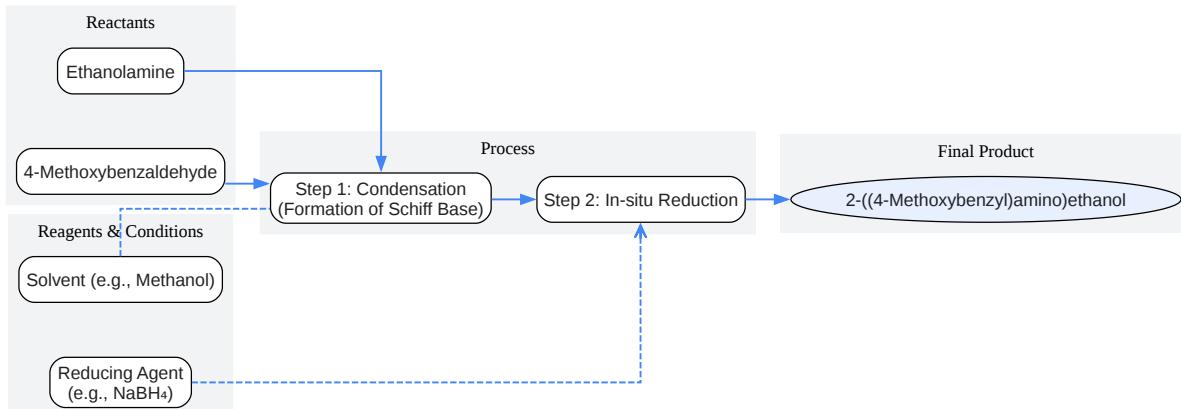
- IUPAC Name: 2-[(4-methoxyphenyl)methylamino]ethanol[1]
- Synonyms: **2-((4-Methoxybenzyl)amino)ethanol**, 2-(4-methoxybenzylamino)ethanol[2]
- CAS Number: 64834-63-5[1][3]
- Molecular Formula: C₁₀H₁₅NO₂[1]
- Structure:

The molecule is classified as a secondary amine, where two of the hydrogen atoms in an ammonia molecule have been replaced by hydrocarbon groups—in this case, a 4-methoxybenzyl group and an ethanol group.[4][5][6] This classification is crucial as it dictates much of its chemical behavior, particularly its basicity and nucleophilicity.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound govern its behavior in various experimental settings, from reaction solvent selection to purification and storage. The data below has been consolidated from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Weight	181.23 g/mol	[1][3]
Appearance	Liquid or Pale-yellow to Yellow-brown Solid	[2][7]
Boiling Point	329.5 °C at 760 mmHg	[8]
Flash Point	153.1 °C	[8]
Monoisotopic Mass	181.110278721 Da	[1]
Solubility	Soluble in water (due to hydrogen bonding) and common organic solvents (e.g., ethanol, ether, benzene). [6]	[6]
Storage Conditions	Store at room temperature or 4°C, in a dark place under an inert atmosphere.[3]	[3]


Expert Insights: The presence of both N-H and O-H groups allows for significant intermolecular hydrogen bonding. This explains its relatively high boiling point compared to non-hydroxylated or tertiary amines of similar molecular weight.[5][6] Its solubility in both aqueous and organic media provides flexibility in designing reaction and extraction protocols. The 4-methoxybenzyl group, often used as a protecting group (PMB), adds a hydrophobic character to the molecule.

Synthesis and Reactivity Profile

Common Synthetic Pathway: Reductive Amination

A robust and widely used method for synthesizing secondary amines like **2-((4-Methoxybenzyl)amino)ethanol** is the reductive amination of an aldehyde. This two-step, one-pot process involves the initial formation of a Schiff base (imine) followed by its immediate reduction.

The overall reaction is: 4-Methoxybenzaldehyde + Ethanolamine → [Schiff Base Intermediate] - (Reduction)--> **2-((4-Methoxybenzyl)amino)ethanol**

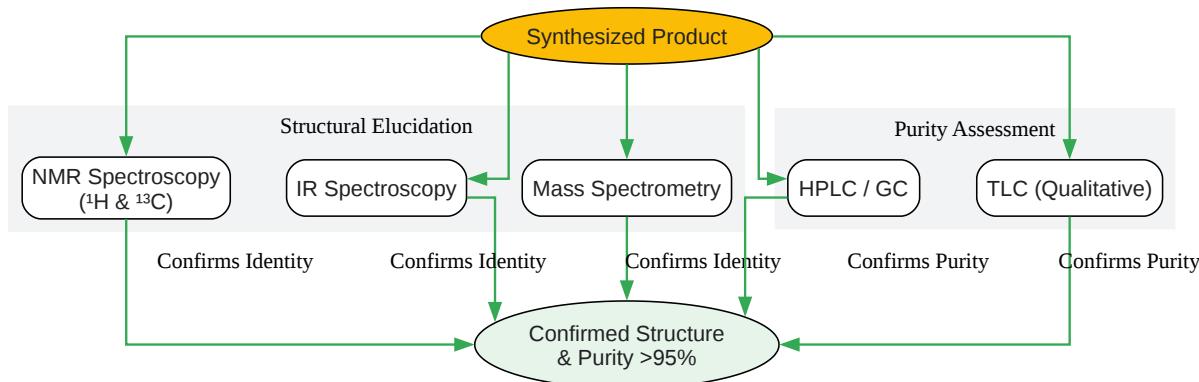
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-((4-Methoxybenzyl)amino)ethanol** via reductive amination.

Protocol 1: Laboratory Scale Synthesis

Trustworthiness: This protocol is a self-validating system. The progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed through comprehensive spectroscopic analysis.

- Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol (MeOH), add ethanolamine (1.1 eq). Stir the mixture at room temperature.
 - Causality: Methanol is an excellent solvent for both reactants and the reducing agent. Using a slight excess of the amine helps drive the initial imine formation to completion.


- Schiff Base Formation: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the aldehyde spot and the appearance of a new, higher R_f spot indicates imine formation. This typically takes 1-2 hours.
- Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH_4) (1.5 eq) portion-wise over 30 minutes.
 - Causality: NaBH_4 is a mild and selective reducing agent, effective for reducing imines without affecting the aromatic ring. The portion-wise addition at low temperature controls the exothermic reaction and prevents side reactions.
- Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
- Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Chemical Reactivity

- Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it both a Lewis base and a nucleophile. It will react with acids to form ammonium salts and with electrophiles (e.g., alkyl halides, acyl chlorides) to form tertiary amines and amides, respectively.
- Primary Alcohol: The hydroxyl group can undergo oxidation to form an aldehyde or carboxylic acid, or participate in esterification and etherification reactions.
- Aromatic Ring: The 4-methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution at the ortho positions (relative to the methoxy group).

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic Signature

- ¹H NMR: The proton NMR spectrum will provide a definitive fingerprint.
 - Aromatic Protons: Two doublets in the ~6.8-7.3 ppm range, characteristic of a 1,4-disubstituted benzene ring.
 - Methoxy Group: A sharp singlet at ~3.8 ppm (3H).
 - Benzylic CH₂: A singlet at ~3.7 ppm (2H).
 - Ethanol CH₂ groups: Two triplets, one for the -CH₂-N- (~2.8 ppm, 2H) and one for the -CH₂-O- (~3.6 ppm, 2H).
 - N-H and O-H Protons: Broad singlets that are D₂O exchangeable. Their chemical shifts can vary.

- IR Spectroscopy: Infrared analysis confirms the presence of key functional groups.[\[9\]](#)
 - O-H Stretch: A broad peak around $3300\text{-}3400\text{ cm}^{-1}$.
 - N-H Stretch: A moderate, sharp peak around 3300 cm^{-1} , often overlapping with the O-H stretch.
 - C-H Stretches: Aromatic C-H peaks just above 3000 cm^{-1} and aliphatic C-H peaks just below 3000 cm^{-1} .
 - C-O Stretch: A strong peak in the $1050\text{-}1250\text{ cm}^{-1}$ region.
- Mass Spectrometry: Provides the molecular weight and fragmentation pattern.
 - Molecular Ion (M^+): A peak at $m/z = 181$.
 - Key Fragment: A prominent peak at $m/z = 121$, corresponding to the stable 4-methoxybenzyl cation ($[CH_3OC_6H_4CH_2]^+$), is highly characteristic.

Protocol 2: Purity Assessment by HPLC

- System Preparation: Use a C18 reverse-phase column.
- Mobile Phase: Prepare a mobile phase of acetonitrile (ACN) and water (both with 0.1% trifluoroacetic acid, TFA).
- Method: Run a gradient method, for example, starting from 10% ACN and increasing to 90% ACN over 15 minutes.
 - Causality: A gradient elution is effective for separating the relatively polar starting materials and byproducts from the more hydrophobic product. TFA helps to sharpen peaks by ensuring the amine is protonated.
- Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs, typically around 254 nm or 275 nm.
- Analysis: Inject a prepared solution of the compound (~1 mg/mL in mobile phase). A pure sample should yield a single major peak. Purity is calculated based on the area percentage

of the main peak.

Relevance in Drug Discovery and Development

The **2-((4-Methoxybenzyl)amino)ethanol** scaffold is a valuable building block in medicinal chemistry for several reasons:

- **Bioisostere and Scaffold:** The amino alcohol motif is present in numerous biologically active molecules, including beta-blockers and other receptor modulators. This compound provides a ready-made fragment for incorporation into larger drug candidates.
- **Intermediate for Chiral Synthesis:** The alcohol can be resolved or asymmetrically synthesized to produce chiral intermediates, which is critical in modern drug development where single enantiomers are often required for safety and efficacy.[\[10\]](#)
- **Protecting Group Chemistry:** The 4-methoxybenzyl (PMB) group is a common protecting group for the amine. It is stable to many reaction conditions but can be readily removed via oxidative cleavage (e.g., with DDQ or CAN), allowing for selective manipulation of other functional groups in a complex synthesis.

While direct therapeutic applications of this specific molecule are not widely reported, its value is realized as a key intermediate. A search of chemical patent databases reveals its use in the synthesis of more complex structures targeted for various therapeutic areas.[\[1\]](#)

Safety, Handling, and Disposal

As a responsible scientist, adherence to safety protocols is non-negotiable.

- **GHS Hazard Classification:**
 - H302: Harmful if swallowed.[\[1\]](#)
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.[11]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[12]

Conclusion

2-((4-Methoxybenzyl)amino)ethanol is a foundational molecule whose utility lies in its structural simplicity and functional group diversity. For the research scientist and drug development professional, it is not merely a catalog chemical but a versatile tool. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical signatures make it a reliable starting point for complex synthetic campaigns. A thorough understanding of its reactivity and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the pursuit of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 2-[(4-Methoxybenzyl)amino]ethanol | C10H15NO2 | CID 104469 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Ethanol, 2-[(4-methoxyphenyl)methyl]amino]- [cymitquimica.com]
3. 64834-63-5|2-((4-Methoxybenzyl)amino)ethanol|BLD Pharm [bldpharm.com]
4. chem.libretexts.org [chem.libretexts.org]
5. Amines: Chemical and Physical Properties [unacademy.com]

- 6. byjus.com [byjus.com]
- 7. 2-((4-METHOXYBENZYL)AMINO)ETHANOL | 64834-63-5 [sigmaaldrich.com]
- 8. 2-((4-Methoxybenzyl)amino)ethanol | 64834-63-5 [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. sds.staples.com [sds.staples.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-((4-Methoxybenzyl)amino)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3022562#physical-and-chemical-properties-of-2-4-methoxybenzyl-amino-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com